molecular formula C13H9ClO3 B6396533 2-Chloro-4-(4-hydroxyphenyl)benzoic acid, 95% CAS No. 1261993-30-9

2-Chloro-4-(4-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6396533
CAS RN: 1261993-30-9
M. Wt: 248.66 g/mol
InChI Key: PBDLJZSXVOVMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-hydroxyphenyl)benzoic acid (2C4HPA) is a phenolic carboxylic acid that is widely used in scientific research. It is a colorless solid that is soluble in water and ethanol. 2C4HPA is a versatile compound that is used in a number of different applications, including synthesis of other molecules, as a reagent in chemical reactions, and as a biochemical and physiological tool.

Scientific Research Applications

2-Chloro-4-(4-hydroxyphenyl)benzoic acid, 95% is widely used in scientific research, as it is a versatile compound with a range of applications. It is used as a reagent in chemical reactions, as a tool for synthesizing other molecules, and as a biochemical and physiological tool. It is also used in the synthesis of pharmaceuticals, as it can be used as an intermediate in the synthesis of drugs such as ibuprofen and naproxen.

Mechanism of Action

2-Chloro-4-(4-hydroxyphenyl)benzoic acid, 95% is a phenolic carboxylic acid, and it is believed to act as an antioxidant. It has been shown to scavenge reactive oxygen species, such as superoxide and hydroxyl radicals, and to inhibit the oxidation of lipids. It is also believed to inhibit the formation of advanced glycation endproducts, which are associated with the development of diseases such as diabetes and Alzheimer’s disease.
Biochemical and Physiological Effects
2-Chloro-4-(4-hydroxyphenyl)benzoic acid, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, it has been shown to act as an anti-inflammatory and anti-cancer agent, and to have antioxidant and anti-aging properties.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(4-hydroxyphenyl)benzoic acid, 95% is a versatile compound that is widely used in scientific research. It is relatively easy to synthesize, and it is soluble in water and ethanol. However, it is important to note that it is a relatively unstable compound, and it can degrade over time. In addition, it is important to ensure that the compound is stored in an anhydrous environment, as it is sensitive to moisture.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-4-(4-hydroxyphenyl)benzoic acid, 95% in scientific research. One potential direction is the use of 2-Chloro-4-(4-hydroxyphenyl)benzoic acid, 95% as a tool to modulate the activity of enzymes involved in drug metabolism. Another potential direction is the use of 2-Chloro-4-(4-hydroxyphenyl)benzoic acid, 95% as a tool to study the biochemical and physiological effects of oxidative stress. Additionally, 2-Chloro-4-(4-hydroxyphenyl)benzoic acid, 95% could be used as a tool to study the effects of inflammation, and to develop new anti-inflammatory and anti-cancer agents. Finally, 2-Chloro-4-(4-hydroxyphenyl)benzoic acid, 95% could be used to study the effects of aging, and to develop new anti-aging agents.

Synthesis Methods

2-Chloro-4-(4-hydroxyphenyl)benzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chloro-4-hydroxybenzoic acid. The second step involves the reaction of 4-chloro-4-hydroxybenzoic acid with 2-chloroethanol to produce 2-Chloro-4-(4-hydroxyphenyl)benzoic acid, 95%. Both steps are carried out in anhydrous solvents, such as dichloromethane, and the reaction time is typically around one hour.

properties

IUPAC Name

2-chloro-4-(4-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDLJZSXVOVMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688729
Record name 3-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261993-30-9
Record name 3-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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